The synthesis of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is described in the context of synthesizing Lapatinib. A four-step reaction starting from 2-amino-5-iodobenzoic acid is utilized, resulting in an overall yield of 77.9% [ [] ]. One crucial step, the Williamson reaction, involves reacting a precursor molecule with 3-fluorobenzyl bromide in the presence of potassium carbonate and a catalyst. Optimizing this step significantly impacts the overall yield of the target compound [ [] ].
The provided papers do not focus on the mechanism of action of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid itself. Its primary significance lies in its role as an intermediate in synthesizing Lapatinib, whose mechanism of action is then described. Lapatinib functions as a tyrosine kinase inhibitor, specifically targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) [ [] ].
The primary application of 3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid, according to the provided papers, is its use as a key intermediate in the synthesis of Lapatinib [ [, ] ]. Lapatinib is a drug used in conjunction with other medications for treating advanced or metastatic breast cancers that overexpress HER2 [ [] ].
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3